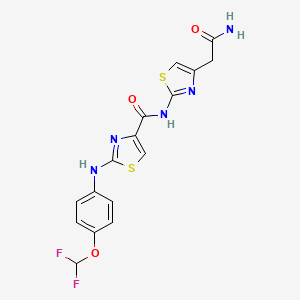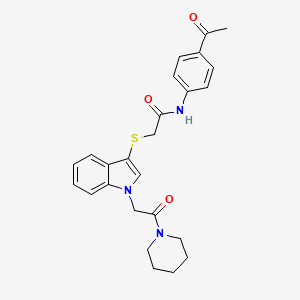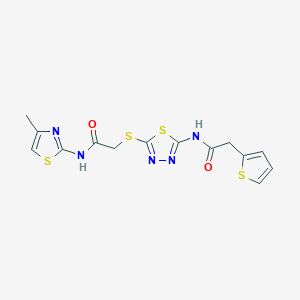
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone, also known as CDP-840, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazoles and is characterized by its unique chemical structure that makes it a promising candidate for various biomedical applications.
Mechanism Of Action
The exact mechanism of action of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. The compound also exhibits antioxidant properties and can scavenge free radicals, which are known to damage cells and tissues.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone has been shown to exert various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to inhibit the proliferation and migration of cancer cells, thereby preventing tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for various biomedical applications. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone. One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. The compound's unique chemical structure and multiple targets make it a promising candidate for drug development. Another potential application is in the development of radioprotective agents for cancer therapy. 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone has been shown to protect against radiation-induced damage, which could be useful in improving the efficacy of cancer treatment. Finally, further research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone and its potential applications in various diseases.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone involves the reaction of 4-chloroacetophenone with 4,5-dichloroimidazole in the presence of a suitable base. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been studied for its potential use as a radioprotective agent in cancer therapy.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-3-1-7(2-4-8)9(17)5-16-6-15-10(13)11(16)14/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROYROUOQBZPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)
![2-(ethylsulfonyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B2872222.png)
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)
![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)
![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)
